molecular formula C9H12FNO3 B070986 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol CAS No. 179899-83-3

4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol

Cat. No.: B070986
CAS No.: 179899-83-3
M. Wt: 201.19 g/mol
InChI Key: ZJWAKMGUZLRTNE-NVNXEXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens by converting androgens into estrogens. Org30958 has been extensively studied for its ability to inhibit aromatase activity, making it a valuable compound in the field of endocrinology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Org30958 involves the modification of the androstane skeleton. One of the key steps in its synthesis is the introduction of the ethyldithio group at the 19th position of the androstane ring. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Org30958 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Org30958 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, each with distinct biological activities .

Scientific Research Applications

Org30958 has a wide range of scientific research applications:

    Chemistry: Org30958 is used as a tool compound to study the mechanism of aromatase inhibition and to develop new aromatase inhibitors.

    Biology: It is used in biological studies to understand the role of aromatase in various physiological processes, including reproduction and development.

    Medicine: Org30958 has potential therapeutic applications in the treatment of estrogen-dependent cancers, such as breast cancer, by inhibiting estrogen production.

    Industry: In the pharmaceutical industry, Org30958 is used in the development of new drugs targeting aromatase

Mechanism of Action

Org30958 exerts its effects by inhibiting the activity of aromatase, an enzyme responsible for the conversion of androgens to estrogens. The inhibition occurs through the binding of Org30958 to the active site of aromatase, preventing the enzyme from catalyzing the conversion reaction. This leads to a decrease in estrogen levels, which is beneficial in conditions where estrogen plays a pathogenic role, such as in certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Org30958

Org30958 is unique due to its specific structural modifications, such as the ethyldithio group at the 19th position, which enhances its potency and selectivity as an aromatase inhibitor. Additionally, Org30958 has been shown to have minimal androgenic, estrogenic, and anti-estrogenic activities, making it a safer option for therapeutic use .

Properties

CAS No.

179899-83-3

Molecular Formula

C9H12FNO3

Molecular Weight

201.19 g/mol

IUPAC Name

4-[(1R,2S)-2-amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol

InChI

InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1

InChI Key

ZJWAKMGUZLRTNE-NVNXEXLPSA-N

SMILES

CC(C(C1=C(C(=C(C=C1)O)O)F)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=C(C=C1)O)O)F)O)N

Canonical SMILES

CC(C(C1=C(C(=C(C=C1)O)O)F)O)N

Synonyms

1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-3-fluoro-, [R-(R*,S*)]- (9CI)

Origin of Product

United States

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